Dulciol D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

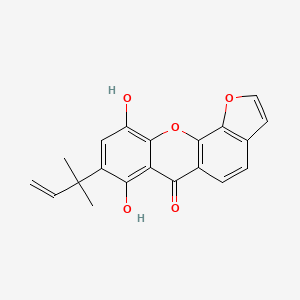

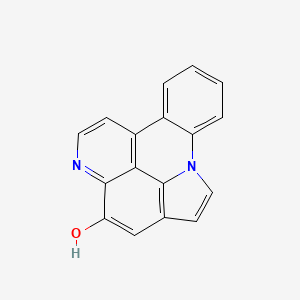

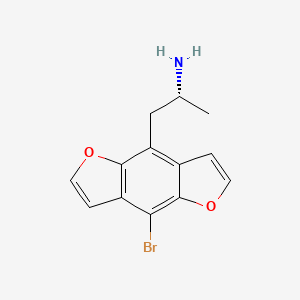

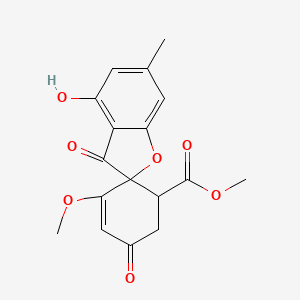

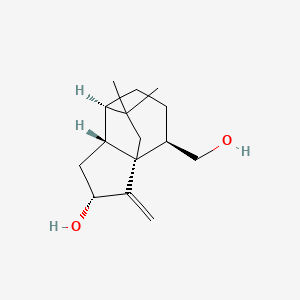

Dulciol D belongs to the class of organic compounds known as xanthones . These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9 . The molecular formula of this compound is C20H16O5 . It has an average mass of 336.338 Da and a monoisotopic mass of 336.099762 Da .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the reaction of dulcitol with pure fatty acid esters such as Methyl stearate, Methyl laurate, Methyl hexanoate, Methyl palmitate to obtain 1 (6) – Mono ester -D- dulcitol . These compounds are prepared by transesterification method in a basic medium .Molecular Structure Analysis

The molecular structure of this compound is complex, with a xanthene moiety conjugated to a ketone group at carbon 9 . The structure can be analyzed using tools like MolView , which allows for the conversion of a structural formula into a 3D model .Physical and Chemical Properties Analysis

This compound has a molecular formula of C20H16O5 . It has an average mass of 336.338 Da and a monoisotopic mass of 336.099762 Da .Applications De Recherche Scientifique

Gene Therapy in Bladder Cancer

Dulciol D, also known as Scopadulciol (SDC), has been studied for its synergistic effect in treating human bladder cancer through gene therapy. Research suggests that this compound enhances the killing effect of antitumor actions by Ad-human telomerase reverse transcriptase (hTERT)-herpes simplex virus thymidine kinase (HSV-TK)/ganciclovir (GCV) suicide gene system on bladder cancer cells in vitro. The study found that SDC, when combined with the Ad-hTERT-HSV-TK/GCV system, significantly improved the killing effect on bladder cancer cells and augmented the bystander effect of these drugs in therapy, making it a notable contributor to gene therapy approaches for bladder cancer treatment (Qu et al., 2013).

Neuropharmacological Effects

Scoparia dulcis Linn. (SD), which contains this compound, has been evaluated for its sedative and hypnotic effects. The ethanolic extract of whole plants of Scoparia dulcis (EESD) was tested for its neuropharmacological effects in mice. The results indicated that EESD significantly inhibited locomotor activity and prolonged the duration of sleeping, induced by thiopental sodium. This suggests that EESD, and potentially this compound as one of its components, may possess sedative principles with potent hypnotic properties (Moniruzzaman et al., 2015).

Propriétés

Numéro CAS |

175617-26-2 |

|---|---|

Formule moléculaire |

C20H16O5 |

Poids moléculaire |

336.3 g/mol |

Nom IUPAC |

7,10-dihydroxy-8-(2-methylbut-3-en-2-yl)furo[3,2-c]xanthen-6-one |

InChI |

InChI=1S/C20H16O5/c1-4-20(2,3)12-9-13(21)19-14(16(12)23)15(22)11-6-5-10-7-8-24-17(10)18(11)25-19/h4-9,21,23H,1H2,2-3H3 |

Clé InChI |

XYTVIOHQRFERMN-UHFFFAOYSA-N |

SMILES |

CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C3)C=CO4)O |

SMILES canonique |

CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C3)C=CO4)O |

melting_point |

194-196°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

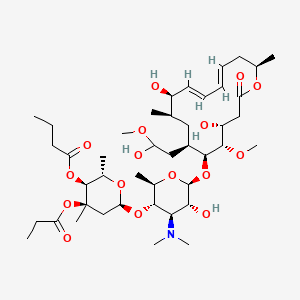

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyran-5-carboxylic acid, 3-ethenyl-3,4-dihydro-4-(2-oxoethyl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-, methyl ester, (2S,3R,4S)-](/img/structure/B1250288.png)